![molecular formula C14H22N2O B7354988 (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol](/img/structure/B7354988.png)
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including inducing cell cycle arrest, reducing inflammation, and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Additionally, research is needed to explore its potential as a therapeutic agent for other diseases, such as cancer. Finally, studies are needed to investigate the safety and toxicity of this compound in humans.
In conclusion, this compound is a compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have activity against certain types of cancer cells and to show promise as a potential treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol involves a multistep process that begins with the reaction of 4-bromopyridine with cyclobutanone to form a cyclobutyl pyridine intermediate. This intermediate is then reacted with tert-butylamine to form the final product, this compound.
Applications De Recherche Scientifique
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to have activity against certain types of cancer cells and has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10(2)14(9-17)16-13-7-12(8-13)11-3-5-15-6-4-11/h3-6,10,12-14,16-17H,7-9H2,1-2H3/t12?,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBUVIBPUAKSR-JXQTWKCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1CC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1CC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)
![3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354922.png)
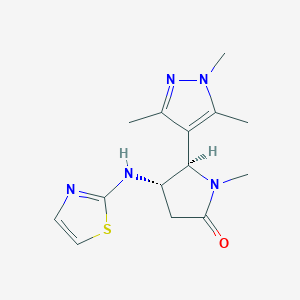
![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354939.png)
![N,N-dimethyl-3-[(3S)-1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354940.png)
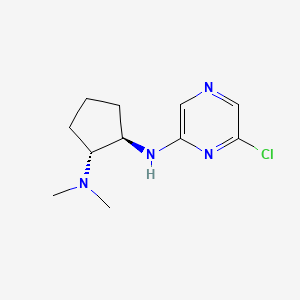
![(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol](/img/structure/B7354949.png)
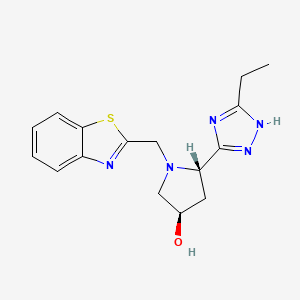
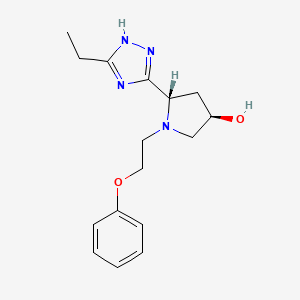
![2-(2-methoxyphenoxy)-N-methyl-N-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]ethanamine](/img/structure/B7354970.png)
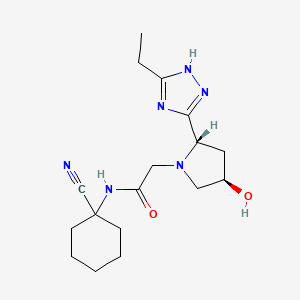
![1-(2,3-dihydro-1H-inden-2-yl)-4-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]piperazine](/img/structure/B7354979.png)
![[3-[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]cyclobutyl]methanol](/img/structure/B7354991.png)